beta,beta-Carotene-4,4'-dione, 3,3'-dihydroxy-, (3S,3'S)-

Catalog No.
S678877
CAS No.
7542-45-2
M.F
C40H52O4
M. Wt
596.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta,beta-Carotene-4,4'-dione, 3,3'-dihydroxy-, (3...

CAS Number

7542-45-2

Product Name

beta,beta-Carotene-4,4'-dione, 3,3'-dihydroxy-, (3S,3'S)-

IUPAC Name

6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one

Molecular Formula

C40H52O4

Molecular Weight

596.8 g/mol

InChI

InChI=1S/C40H52O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+

InChI Key

MQZIGYBFDRPAKN-QISQUURKSA-N

SMILES

CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C

Synonyms

3,3'-Dihydroxy-beta,beta-carotene-4,4'-dione; Astaxanthin

Canonical SMILES

CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C

Isomeric SMILES

CC1=C(C(CC(C1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)C(CC2(C)C)O)C)\C)\C)/C)/C

The exact mass of the compound beta,beta-Carotene-4,4'-dione, 3,3'-dihydroxy-, (3S,3'S)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 635689. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Antioxidant Activity:

beta,beta-Carotene-4,4'-dione, 3,3'-dihydroxy-, (3S,3'S)-, also known as astaxanthin, is a potent antioxidant. Its antioxidant properties stem from its unique chemical structure, which allows it to quench free radicals and singlet oxygen, preventing cellular damage. Studies have shown astaxanthin's effectiveness in protecting against oxidative stress in various models, including:

  • In vitro: Astaxanthin has been shown to scavenge free radicals and protect cells from oxidative stress in various cell lines .
  • In vivo: Studies in animals suggest that astaxanthin supplementation can reduce oxidative stress markers and improve antioxidant status .

Anti-inflammatory Activity:

Astaxanthin has also been shown to possess anti-inflammatory properties. It is believed to exert its effects by modulating various inflammatory pathways, including:

  • Inhibiting the production of pro-inflammatory mediators: Astaxanthin can suppress the production of inflammatory cytokines and enzymes, such as COX-2 and LOX, contributing to inflammation .
  • Modulating immune cell function: Astaxanthin can regulate the activity of immune cells involved in inflammatory responses .

Neuroprotective Potential:

Emerging research suggests that astaxanthin may have neuroprotective properties. Studies have shown that it can:

  • Reduce oxidative stress in the brain: As mentioned earlier, astaxanthin's antioxidant activity can protect brain cells from oxidative damage, which is implicated in various neurodegenerative diseases .
  • Improve cognitive function: Studies in animals suggest that astaxanthin may improve memory and learning .

Other Potential Applications:

Aside from the mentioned applications, astaxanthin is being investigated for its potential benefits in various other areas, including:

  • Skin health: Astaxanthin may protect the skin from sun damage and improve its elasticity .
  • Eye health: Astaxanthin may protect the eyes from age-related macular degeneration .
  • Exercise performance: Astaxanthin may reduce muscle fatigue and improve exercise performance .

beta,beta-Carotene-4,4'-dione, 3,3'-dihydroxy-, (3S,3'S)-, commonly known as astaxanthin, is a keto-carotenoid belonging to the class of compounds known as carotenones. It is distinguished by its unique structure, which consists of a long conjugated chain of 40 carbon atoms, 52 hydrogen atoms, and 4 oxygen atoms (C40H52O4) . This compound is primarily responsible for the red coloration in various marine organisms such as microalgae, salmon, krill, and lobster, playing a crucial role in their pigmentation and health .

Astaxanthin exhibits potent antioxidant properties due to its ability to quench free radicals and singlet oxygen, thereby preventing cellular damage . Its structure includes hydroxyl and ketone functional groups that enhance its biological activity and solubility in lipids .

Astaxanthin's primary function in biological systems is believed to be as an antioxidant. Its conjugated double bond system and hydroxyl groups allow it to scavenge free radicals, protecting cells from oxidative damage. Emerging research suggests Astaxanthin may also play a role in:

  • Anti-inflammatory processes: Potentially modulating inflammatory pathways.
  • Immune system function: Enhancing immune response.
  • Neuroprotection: Protecting brain cells from damage.
Due to its functional groups. Key reactions include:

  • Oxidation: Astaxanthin can undergo oxidation under certain conditions, leading to the formation of degradation products.
  • Esterification: The hydroxyl groups can react with fatty acids to form esterified derivatives.
  • Reduction: Astaxanthin can also be reduced to yield other carotenoids.

The compound is sensitive to light, heat, and acidic conditions, which can lead to degradation through the breakdown of its conjugated double bond system .

Astaxanthin's primary biological function is as an antioxidant. It effectively scavenges free radicals, protecting cells from oxidative stress. Additionally, it has been shown to possess:

  • Anti-inflammatory properties: Astaxanthin modulates various inflammatory pathways .
  • Neuroprotective effects: Emerging research indicates potential benefits for brain health .
  • Cardiovascular benefits: Studies suggest it may improve heart health by reducing oxidative stress and inflammation .

Furthermore, astaxanthin has been investigated for its potential roles in enhancing immune function and skin protection against UV radiation .

Astaxanthin can be synthesized through several methods:

  • Natural extraction: Obtained from marine organisms like microalgae and crustaceans.
  • Chemical synthesis: Involves multi-step reactions starting from simpler carotenoids such as β-carotene or zeaxanthin.
  • Biotechnological methods: Using genetically modified microorganisms like Escherichia coli to produce astaxanthin efficiently from β-carotene via metabolic engineering .

The choice of synthesis method affects the purity and form (esterified vs. non-esterified) of the final product.

Astaxanthin has diverse applications across various fields:

  • Nutraceuticals: Utilized as a dietary supplement for its antioxidant properties.
  • Cosmetics: Incorporated into skincare products for its protective effects against UV damage.
  • Aquaculture: Used as a feed additive to enhance the coloration of farmed fish and shellfish.
  • Food industry: Employed as a natural colorant in food products due to its vibrant hue .

Research indicates that astaxanthin interacts with various biological systems:

  • It enhances the bioavailability of other antioxidants when consumed together.
  • Astaxanthin may influence lipid metabolism and improve the absorption of fat-soluble vitamins .
  • Studies have shown that it can modulate immune responses when administered alongside other nutrients .

These interactions highlight astaxanthin's potential synergistic effects in nutritional formulations.

Astaxanthin shares structural similarities with several other carotenoids. Here are some notable comparisons:

Compound NameStructure TypeKey Features
Beta-CaroteneCarotenoidPrecursor to vitamin A; lacks hydroxyl groups
ZeaxanthinXanthophyllContains two hydroxyl groups; important for eye health
CanthaxanthinKeto-carotenoidSimilar antioxidant properties; used in food coloring
LuteinXanthophyllKnown for eye health benefits; similar structure but different functional groups

Astaxanthin's unique combination of hydroxyl and keto groups sets it apart by enhancing its antioxidant capacity significantly compared to these similar compounds .

IUPAC Naming and Chemical Classification

The systematic nomenclature of beta,beta-Carotene-4,4'-dione, 3,3'-dihydroxy-, (3S,3'S) follows established IUPAC conventions for carotenoid compounds. According to chemical databases, the compound's IUPAC name is designated as 6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one. This complex nomenclature reflects the molecule's intricate structure consisting of a 40-carbon backbone with specific hydroxyl and ketone functional groups positioned at the 3,3' and 4,4' positions respectively.

The compound belongs to the xanthophyll class of carotenoids, distinguished by the presence of oxygen-containing functional groups that differentiate it from purely hydrocarbon carotenes. Its molecular formula C40H52O4 and molecular weight of 596.84 g/mol place it among the larger carotenoid molecules. The Chemical Abstracts Service (CAS) registry number 7542-45-2 serves as the primary identifier for this specific stereoisomer, while alternative identifiers include the Lipid Maps ID LMPR01070800 and ChEMBL ID CHEMBL1358053.

Stereochemistry and Isomeric Variants

The stereochemistry of beta,beta-Carotene-4,4'-dione, 3,3'-dihydroxy- presents considerable complexity due to the presence of two chiral centers at the C-3 and C-3' positions. This configuration gives rise to three distinct stereoisomers: 3S,3'S, 3R,3'S (meso), and 3R,3'R. The (3S,3'S) stereoisomer represents the biologically most active form and is predominantly found in natural sources, particularly in marine organisms and microalgae.

Research has demonstrated that stereoisomeric composition significantly influences biological activity and bioavailability. The natural distribution of these isomers varies considerably among different organisms, with marine bacteria and algae typically producing higher proportions of the (3S,3'S) form. Synthetic astaxanthin, in contrast, contains approximately equal proportions of all three stereoisomers in a 1:2:1 ratio, which may explain differences in biological efficacy between natural and synthetic sources.

StereoisomerConfigurationNatural AbundanceBiological Activity
3S,3'SChiralHigh in marine sourcesSuperior antioxidant activity
3R,3'SMesoModerateIntermediate activity
3R,3'RChiralLow in natural sourcesLower activity

The polyene chain of astaxanthin can also adopt different geometric configurations, with the all-trans form being the most thermodynamically stable. However, various cis isomers have been identified, including 9Z, 13Z, and 15Z configurations, each with distinct spectroscopic properties and potential biological activities.

Historical Context of Discovery and Characterization

The discovery and characterization of astaxanthin represents a significant milestone in carotenoid research spanning nearly a century. Initial investigations began in the late 19th century when the compound was first observed in marine organisms. In 1877, British naturalist Henry Nottidge Moseley identified what was then called "crustaceorubin" in marine crustaceans, which was later recognized as astaxanthin.

The systematic identification and structural elucidation occurred in 1938 when Richard Kuhn, working at his laboratory on the banks of the Neckar River in Germany, successfully isolated and characterized astaxanthin from lobster. Kuhn's pioneering work established the foundation for modern carotenoid chemistry and earned recognition for his contributions to organic chemistry. His initial characterization included determination of the melting point (215.5-216°C) and elemental composition, leading to the establishment of the structure as 3,3'-dihydroxy-beta,beta-carotene-4,4'-dione.

Subsequent decades witnessed significant advances in structural characterization techniques. The 1970s marked the beginning of spectroscopic analysis using mass spectrometry, 1H-NMR, and 13C-NMR, providing detailed insights into the molecular structure. X-ray crystallography conducted in the 2000s further refined understanding of the three-dimensional molecular arrangement, confirming the precise stereochemical configuration.

The compound's nomenclature evolved alongside these discoveries. Initially termed "ovoester" and later "astacin," the final designation "astaxanthin" was established by Kuhn and Sörensen, with the prefix "asta" derived from "Astacus," the genus name of the lobster from which it was first isolated.

Position Within Carotenoid Family

Beta,beta-Carotene-4,4'-dione, 3,3'-dihydroxy-, (3S,3'S) occupies a distinctive position within the broader carotenoid family as a member of the xanthophyll subclass. Carotenoids represent a diverse group of over 1,100 identified compounds characterized by their tetraterpene structure consisting of eight isoprene units and containing 40 carbon atoms. These compounds are further categorized into two major classes: carotenes, which are purely hydrocarbon structures, and xanthophylls, which contain oxygen-bearing functional groups.

Within the xanthophyll category, astaxanthin is classified as a keto-carotenoid due to the presence of ketone groups at the 4,4' positions. This structural feature distinguishes it from other common xanthophylls such as lutein and zeaxanthin, which contain only hydroxyl groups. The combination of both hydroxyl and ketone functional groups renders astaxanthin amphiphilic, enabling unique membrane interactions and contributing to its exceptional antioxidant properties.

The biosynthetic pathway of astaxanthin demonstrates its relationship to other carotenoids. The compound is synthesized from beta-carotene through a series of hydroxylation and ketolation reactions. Beta-carotene serves as the precursor, undergoing hydroxylation at the 3,3' positions to form zeaxanthin, followed by ketolation at the 4,4' positions to yield astaxanthin. This biosynthetic relationship places astaxanthin at a terminal position in many carotenoid metabolic pathways.

Biochemical Synthesis Routes

Carotenoid Biosynthesis Framework

The biosynthesis of beta,beta-carotene-4,4'-dione, 3,3'-dihydroxy-, (3S,3'S)-, commonly known as astaxanthin, represents one of the most complex and highly regulated carotenoid biosynthetic pathways in nature [1] [2]. This ketocarotenoid serves as the terminal product of an intricate biochemical network that begins with the universal carotenoid precursor geranylgeranyl diphosphate and culminates in the formation of a molecule possessing exceptional antioxidant properties [3] [4].

The carotenoid biosynthetic framework initiates with the condensation of two geranylgeranyl diphosphate molecules by phytoene synthase, the first committed and rate-limiting enzyme of the pathway [4] [5]. This condensation reaction produces phytoene, a colorless forty-carbon carotenoid that serves as the foundation for all subsequent carotenoid structures [2]. The pathway proceeds through a series of desaturation reactions catalyzed by phytoene desaturase and zeta-carotene desaturase, progressively introducing conjugated double bonds that extend the chromophore and confer the characteristic coloration of carotenoids [3] [6].

The transformation of phytoene to lycopene involves four sequential desaturation steps, each requiring molecular oxygen and specific electron donors [4] [2]. Lycopene, the red pigment responsible for tomato coloration, represents a critical branch point in carotenoid biosynthesis where cyclization reactions determine the fate of carbon flow toward different carotenoid end products [5]. The cyclization of lycopene by lycopene cyclases produces beta-carotene through the formation of two beta-ionone rings, establishing the structural foundation required for astaxanthin biosynthesis [3] [2].

Beta-carotene serves as the immediate precursor for astaxanthin formation through a series of oxygenation reactions that introduce hydroxyl and keto groups at specific positions on the beta-ionone rings [1] [7]. The pathway from beta-carotene to astaxanthin involves the coordinated action of specialized oxygenases that modify the ring structures while preserving the essential conjugated polyene backbone [8] [9]. This transformation represents one of the most sophisticated examples of regioselective oxygenation in natural product biosynthesis, requiring precise enzymatic control to achieve the specific stereochemistry observed in natural astaxanthin [10] [11].

Enzymatic Reactions in Astaxanthin Formation

The conversion of beta-carotene to astaxanthin involves two distinct enzymatic activities that introduce four oxygen atoms into the molecule through hydroxylation and ketolation reactions [8] [12] [10]. Beta-carotene ketolase, encoded by the crtW gene in bacteria and algae or the bkt gene in microalgae, catalyzes the introduction of keto groups at the C4 and C4' positions of the beta-ionone rings [9] [13] [14]. This enzyme belongs to the superfamily of iron-dependent integral membrane proteins and requires molecular oxygen, ferrous iron, and organic cofactors including 2-oxoglutarate and ascorbic acid for optimal activity [8] [10].

Beta-carotene hydroxylase, encoded by the crtZ gene in bacteria or the crtR-B gene in algae, introduces hydroxyl groups at the C3 and C3' positions of the beta-ionone rings [15] [13] [14]. This enzyme also belongs to the iron-dependent membrane protein family and requires reduced ferredoxin as an electron donor along with molecular oxygen for the hydroxylation reactions [16] [17]. The enzymatic mechanism involves the formation of a high-valent iron-oxo intermediate that abstracts hydrogen atoms from the methyl groups at the ring positions, followed by oxygen rebound to form the hydroxyl groups [10] [11].

The order of these modifications can vary depending on the substrate specificity and relative expression levels of the two enzymes [12] [10]. Some ketolases preferentially act on unhydroxylated substrates, converting beta-carotene to echinenone and subsequently to canthaxanthin, while others can efficiently utilize hydroxylated substrates such as zeaxanthin [8] [13]. Similarly, some hydroxylases exhibit higher activity toward ketolated substrates, facilitating the conversion of canthaxanthin to astaxanthin through adonirubin as an intermediate [10] [18].

The substrate promiscuity and kinetic parameters of these enzymes significantly influence the accumulation patterns of intermediates during astaxanthin biosynthesis [12] [19]. Comparative studies of ketolases from different marine bacteria have revealed substantial differences in their efficiency for converting adonixanthin to astaxanthin, with the Brevundimonas species showing superior performance in this terminal step [18] [20]. These enzymatic differences have important implications for metabolic engineering strategies aimed at optimizing astaxanthin production in heterologous systems [21] [22].

Genetic Regulation Mechanisms

The genetic regulation of astaxanthin biosynthesis involves multiple layers of control that coordinate enzyme expression with cellular metabolic status and environmental conditions [23] [24] [25]. Transcriptional regulation represents the primary mechanism controlling the expression of carotenoid biosynthetic genes, with several families of transcription factors identified as key regulators of this pathway [26] [27] [24]. The phytochrome-interacting factor family, particularly PIF1, has been extensively characterized as a negative regulator of phytoene synthase expression in plants, directly binding to the PSY promoter and repressing its transcription under dark conditions [28] [29].

The MYB family of transcription factors plays crucial roles in regulating carotenoid biosynthesis across diverse plant species [26] [27] [24]. These transcription factors recognize specific DNA binding motifs in the promoter regions of carotenoid biosynthetic genes and can function as either activators or repressors depending on the cellular context [24]. The NAC family of transcription factors has also been implicated in carotenoid regulation, with specific members showing positive correlation with carotenoid accumulation and the ability to enhance expression of multiple pathway genes [27].

Environmental stress conditions trigger complex transcriptional responses that coordinate astaxanthin biosynthesis with cellular defense mechanisms [25] [30]. High light stress induces the expression of both phytoene synthase and carotenoid hydroxylase genes in Haematococcus pluvialis, leading to increased astaxanthin accumulation as a photoprotective response [23] [25]. Salt stress has been shown to enhance the expression of carotenogenic genes in combination with other stress factors, suggesting the involvement of osmotic stress-responsive transcription factors [30] [31].

The regulation of astaxanthin biosynthesis also involves post-transcriptional mechanisms including mRNA stability, protein modification, and metabolic feedback loops [32] [25]. The expression of carotenoid-associated genes involved in astaxanthin sequestration is regulated by both transcriptional and post-transcriptional mechanisms, with carotenoid availability directly influencing protein accumulation [32]. Hormonal signals including abscisic acid, gibberellic acid, and ethylene have been demonstrated to modulate the expression of carotenoid biosynthetic genes at the transcriptional level [32] [25].

Natural Occurrence

Microalgal Production (Haematococcus pluvialis)

Haematococcus pluvialis represents the most significant natural source of astaxanthin, capable of accumulating this ketocarotenoid to extraordinary levels under appropriate stress conditions [33] [34] [35]. This freshwater green microalga exhibits a complex life cycle characterized by distinct morphological and biochemical phases that directly influence astaxanthin production [36] [37]. During favorable growth conditions, H. pluvialis exists as motile green flagellated cells containing primarily chlorophylls and primary carotenoids including lutein and beta-carotene [37] [38].

The transition from the green vegetative stage to the red cyst stage represents a fundamental shift in cellular metabolism triggered by environmental stress factors [36] [34] [39]. This transformation involves the formation of thick-walled aplanospores that lose motility and undergo extensive metabolic reorganization [40] [41]. The cyst stage is characterized by the massive accumulation of astaxanthin, which can reach concentrations of 3.8 to 5.5 percent of dry cell weight under optimal stress conditions [36] [42] [41].

The astaxanthin produced by H. pluvialis exists predominantly in esterified forms, with fatty acid monoesters and diesters comprising the majority of the total astaxanthin content [36] [43] [44]. The esterification pattern involves primarily palmitic acid, oleic acid, and linoleic acid, with monoesters typically representing 40-50 percent of total astaxanthin and diesters accounting for 35-45 percent [37] [43]. Free astaxanthin constitutes only a small fraction of the total content, usually less than 10 percent [36] [37].

The cellular localization of astaxanthin in H. pluvialis involves the formation of specialized lipid droplets that serve as storage compartments for the esterified ketocarotenoid [39] [44] [45]. These lipid droplets increase in size and number during cyst formation, eventually occupying most of the cellular volume in mature cysts [41]. The coordination between astaxanthin and fatty acid biosynthesis has been demonstrated through transcriptomic and metabolomic analyses, revealing feedback mechanisms that regulate both pathways [44] [45].

Fungal Sources (Xanthophyllomyces dendrorhous)

Xanthophyllomyces dendrorhous, formerly known as Phaffia rhodozyma, represents the most important fungal source of natural astaxanthin and the only known yeast capable of synthesizing this ketocarotenoid [46] [47] [48]. This heterobasidiomycetous yeast naturally produces astaxanthin as a protective mechanism against oxidative stress, accumulating the pigment in response to various environmental challenges [49] [47] [48]. Wild-type strains typically contain 200-400 micrograms of astaxanthin per gram of dry weight, although this level can be significantly enhanced through mutation and selection programs [47] [50].

The astaxanthin biosynthetic pathway in X. dendrorhous involves six key genes encoding the enzymes responsible for converting geranylgeranyl diphosphate to astaxanthin [47] [51]. The unique feature of this organism is the presence of a bifunctional astaxanthin synthase encoded by the crtS gene, which catalyzes both the ketolation and hydroxylation reactions required for astaxanthin formation [47] [21]. This enzyme belongs to the cytochrome P450 family and requires the assistance of a cytochrome P450 reductase encoded by the crtR gene for proper function [47] [21].

Genetic engineering approaches have been successfully applied to enhance astaxanthin production in X. dendrorhous, with some engineered strains achieving astaxanthin contents exceeding 9 milligrams per gram of dry weight [52] [53] [54]. The overexpression of key biosynthetic genes, deletion of competing pathways, and optimization of precursor supply have all contributed to these improvements [52] [55] [53]. Additionally, the development of efficient gene deletion methods has enabled the removal of genes involved in ergosterol biosynthesis, thereby redirecting carbon flux toward astaxanthin production [53].

The fermentation characteristics of X. dendrorhous make it particularly suitable for industrial astaxanthin production [46] [50] [56]. The organism can be cultured using simple media components and exhibits relatively rapid growth compared to microalgal systems [50] [57]. The thin cell wall of X. dendrorhous facilitates easier extraction of astaxanthin compared to the thick-walled cysts of H. pluvialis [58] [50]. Various strategies have been developed to optimize fermentation conditions, including the use of alternative carbon sources, pH control, and aeration management [46] [56] [59].

Bacterial Production (Paracoccus carotinifaciens)

Paracoccus carotinifaciens represents the most promising bacterial source for commercial astaxanthin production, distinguished by its ability to accumulate high levels of this ketocarotenoid under aerobic fermentation conditions [60] [61] [62]. This Gram-negative bacterium was first isolated from soil samples and characterized as a new species based on its distinctive astaxanthin production capability and phylogenetic relationships [62]. The organism exhibits optimal growth at moderate temperatures and can utilize a variety of carbon sources for both biomass accumulation and astaxanthin synthesis [60] [61].

The commercial production of astaxanthin using P. carotinifaciens has been successfully established through systematic optimization of fermentation media and cultivation conditions [60] [61]. The bacterium can achieve astaxanthin concentrations of 480 milligrams per liter in fed-batch fermentation systems, representing one of the highest volumetric productivities reported for microbial astaxanthin production [14] [63]. The short cultivation time required, typically 3-5 days, provides significant advantages over microalgal and yeast systems that may require weeks to achieve maximum astaxanthin accumulation [61] [63].

The astaxanthin biosynthetic pathway in P. carotinifaciens involves the coordinated expression of genes encoding beta-carotene ketolase and beta-carotene hydroxylase [60] [64]. Comparative studies have demonstrated that the ketolase enzyme from this organism exhibits particularly high efficiency in converting intermediate compounds to astaxanthin [18] [20]. The bacterial system also produces a mixture of carotenoids including adonirubin and adonixanthin, which may contribute additional biological activities [60] [63].

The downstream processing advantages of bacterial astaxanthin production include the relatively thin cell wall structure that facilitates extraction and the absence of chlorophyll, which simplifies purification procedures [61] [63]. Various extraction methods have been developed specifically for P. carotinifaciens, including the use of natural deep eutectic solvents and environmentally friendly extraction procedures [63] [65]. The bacterial biomass can be used directly as a feed additive or subjected to extraction for the production of concentrated astaxanthin preparations [60] [61].

Marine Organism Accumulation Patterns

Marine organisms represent important natural reservoirs of astaxanthin, accumulating this ketocarotenoid through dietary intake and subsequent metabolic modification [66] [67] [68]. The marine food web serves as a complex network for astaxanthin distribution, with primary producers including marine bacteria and microalgae serving as the ultimate sources of this pigment [66] [69] [68]. The accumulation patterns in marine animals reflect both their feeding habits and their metabolic capacity to transport and modify carotenoids [67] [68].

Crustaceans, including krill, shrimp, and lobster, represent major marine sources of astaxanthin, often containing concentrations ranging from 40 to 5000 milligrams per kilogram depending on species, season, and geographic location [69] [70] [71]. Antarctic krill serve as a particularly important source due to their abundance and high astaxanthin content, which can reach several thousand milligrams per kilogram of dry weight [69] [70]. The astaxanthin in krill exists primarily in esterified forms bound to fatty acids, with approximately 51 percent present as diesters and 43 percent as monoesters [70].

Salmonid fish accumulate astaxanthin primarily through dietary consumption of crustaceans and other astaxanthin-containing organisms [72] [73] [74]. The bioavailability and deposition of astaxanthin in fish tissues depend on various factors including the source of the pigment, the presence of lipids, and the specific tissue type [74] [75]. Wild salmon typically contain higher astaxanthin levels than farmed salmon, with concentrations varying from 4 to 12 milligrams per serving depending on species and diet [72] [73] [74].

The role of astaxanthin in marine organisms extends beyond pigmentation to include photoprotection, antioxidant defense, and reproductive success [66] [68] [76]. Marine animals accumulate carotenoids in their integuments for photoprotection and camouflage, while reproductive tissues often contain high concentrations to support gamete development and offspring survival [66] [68]. The seasonal variation in astaxanthin content reflects the dynamic relationship between food availability, environmental conditions, and physiological demands [67] [76].

Environmental Factors Influencing Biosynthesis

Stress-Induced Accumulation Mechanisms

The accumulation of astaxanthin in response to environmental stress represents a sophisticated cellular defense mechanism that protects organisms from oxidative damage while maintaining metabolic homeostasis [30] [77] [78]. Stress-induced astaxanthin biosynthesis involves complex signaling networks that sense environmental perturbations and coordinate appropriate metabolic responses [25] [79] [77]. The primary mechanism underlying stress-induced accumulation involves the generation of reactive oxygen species, which serve as both damaging agents and signaling molecules that trigger protective responses [30] [77] [80].

High light stress represents one of the most potent inducers of astaxanthin accumulation, particularly in photosynthetic organisms [81] [23] [25]. The photooxidative stress generated by excess light energy overwhelms the capacity of primary antioxidant systems, leading to the accumulation of singlet oxygen and other reactive species [81] [25] [82]. Astaxanthin biosynthesis is induced as a secondary defense mechanism, with the ketocarotenoid serving as an efficient quencher of singlet oxygen and protector of cellular membranes [25] [79].

Nutrient stress, particularly nitrogen and phosphorus limitation, triggers astaxanthin accumulation through mechanisms that involve the redirection of carbon flux from protein synthesis toward secondary metabolite production [30] [78]. The cessation of cell division under nutrient-limited conditions allows for the diversion of metabolic resources toward astaxanthin biosynthesis and accumulation [30] [78]. This response is particularly pronounced in microalgal systems, where nitrogen starvation can increase astaxanthin content by three to five-fold compared to nutrient-replete conditions [78].

Osmotic stress induced by high salinity concentrations activates astaxanthin biosynthesis through mechanisms involving ion homeostasis and cellular water balance [30] [31]. The accumulation of astaxanthin under salt stress conditions appears to involve both direct protective effects against oxidative damage and indirect effects related to cellular osmoregulation [30]. Combined stress treatments involving multiple factors often produce synergistic effects on astaxanthin accumulation, suggesting the convergence of different stress-response pathways [30] [78].

Nutritional Parameter Influence

The influence of nutritional parameters on astaxanthin biosynthesis extends beyond simple nutrient limitation to include complex interactions between different nutrients and their effects on cellular metabolism [30] [78]. Carbon source availability and type significantly influence astaxanthin production, with some organisms showing enhanced accumulation when provided with specific organic acids or alternative carbon sources [46] [59] [78]. Acetate supplementation has been demonstrated to enhance astaxanthin production in several microalgal species, possibly through effects on cellular pH regulation and metabolic flux distribution [78].

Nitrogen availability represents a critical nutritional parameter that directly influences the balance between growth and astaxanthin accumulation [30] [78]. The carbon-to-nitrogen ratio in the culture medium determines whether cellular resources are directed toward biomass accumulation or secondary metabolite production [30]. Optimized nitrogen limitation strategies involve providing sufficient nitrogen for initial biomass accumulation followed by controlled nitrogen depletion to trigger astaxanthin synthesis [30] [78].

Phosphorus availability also influences astaxanthin biosynthesis, although the effects are generally less pronounced than those observed with nitrogen limitation [30] [78]. Phosphorus stress can enhance astaxanthin accumulation by affecting cellular energy status and membrane composition [30]. The timing and extent of phosphorus limitation must be carefully controlled to avoid excessive growth inhibition while maximizing astaxanthin production [78].

Trace element availability, particularly iron and other transition metals, influences astaxanthin biosynthesis through effects on enzyme activity and oxidative stress levels [30] [78]. Iron deficiency can enhance astaxanthin accumulation by increasing cellular oxidative stress, while iron excess can inhibit production through effects on enzyme stability [30]. The optimization of trace element concentrations requires careful balance to support enzyme function while maintaining appropriate stress levels for astaxanthin induction [78].

Light and Temperature Effects on Production

Light intensity and quality represent primary environmental factors controlling astaxanthin biosynthesis in photosynthetic organisms [81] [78]. The relationship between light intensity and astaxanthin production typically follows a biphasic response, with moderate increases in light intensity enhancing production while excessive intensities can inhibit growth and reduce total astaxanthin yield [81] [78]. Optimal light intensities for astaxanthin production generally range from 200 to 600 micromoles of photons per square meter per second, depending on the specific organism and culture conditions [78] [82].

Light quality, particularly the wavelength composition of the illumination, significantly influences both the rate and extent of astaxanthin accumulation [81]. Blue light has been demonstrated to be particularly effective for inducing astaxanthin biosynthesis in several microalgal species, possibly through effects on photoreceptor systems and redox regulation [81] [24]. Red light can also enhance astaxanthin production, although the mechanisms may differ from those involved in blue light responses [81].

Temperature effects on astaxanthin production involve complex interactions between enzyme kinetics, membrane fluidity, and cellular stress responses [46] [31]. Moderate temperature elevation often enhances astaxanthin biosynthesis by increasing enzyme activity and metabolic flux through the pathway [46]. However, excessive temperatures can inhibit production through protein denaturation and membrane disruption [31]. The optimal temperature range for astaxanthin production varies among organisms, with most systems showing maximum production between 25 and 35 degrees Celsius [46] [78].

The interaction between light and temperature creates synergistic effects on astaxanthin production that can be exploited for optimization purposes [78]. High light intensity combined with moderate temperature elevation often produces the highest astaxanthin yields, while the combination of high light and high temperature can be detrimental. The temporal coordination of light and temperature treatments allows for sequential optimization of growth and astaxanthin production phases [78].

Physical Description

Solid

XLogP3

10.3

Melting Point

216-219°C

Other CAS

7542-45-2
71772-51-5

Dates

Last modified: 08-15-2023

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